molecular formula C14H10FN3O B1374914 2-Aminoflubendazole CAS No. 82050-13-3

2-Aminoflubendazole

Cat. No. B1374914
CAS RN: 82050-13-3
M. Wt: 255.25 g/mol
InChI Key: WINHLTQNRABBSW-UHFFFAOYSA-N
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Description

2-Aminoflubendazole is a compound with the molecular formula C14H10FN3O . It is a metabolite of Benzimidazoles, a class of agents with activities against fungi, protozoa, and helminthes .


Molecular Structure Analysis

The molecular weight of this compound is 255.25 g/mol . The IUPAC name is (2-amino-3 H -benzimidazol-5-yl)- (4-fluorophenyl)methanone . The InChI is 1S/C14H10FN3O/c15-10-4-1-8 (2-5-10)13 (19)9-3-6-11-12 (7-9)18-14 (16)17-11/h1-7H, (H3,16,17,18) .


Chemical Reactions Analysis

This compound is a metabolite of Benzimidazoles . The exact chemical reactions involving this compound are not specified in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 255.25 g/mol , a XLogP3 of 2.7 , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 2 .

Scientific Research Applications

1. 2-Aminothiazoles in Medicinal Chemistry

2-Aminothiazoles, a core structural component of 2-Aminoflubendazole, have been widely utilized in medicinal chemistry and drug discovery. They have been identified in drugs like Famotidine and Cefdinir and explored for potential therapeutic areas including anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das, Sikdar, & Bairagi, 2016).

2. Antiprion Activity

A specific class of 2-Aminothiazoles has shown significant antiprion activity in prion-infected neuroblastoma cell lines. This discovery has led to the identification of lead compounds that achieve high brain concentrations in animals, suggesting potential therapeutic applications for prion diseases (Gallardo-Godoy et al., 2011).

3. Antimicrobial Agents

2-Aminothiazole derivatives have been studied for their antimicrobial properties. Recent research indicates their effectiveness against multiple bacterial strains, including Enterobact aerogenes, Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Candida albicans and Cryptococcus neoformans var. grubii (Abdu-Rahem, Ahmad, & Abachi, 2021).

4. Antitubercular Agents

Research into 2-Aminothiazoles has demonstrated their anti-bacterial activity against Mycobacterium tuberculosis. This series of compounds has shown good activity against M. tuberculosis growth with sub-micromolar minimum inhibitory concentrations, indicating their potential as novel anti-tubercular agents (Kesicki et al., 2016).

Safety and Hazards

2-Aminoflubendazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers The relevant paper retrieved is "Validation of a high‐performance liquid chromatography method for detecting flubendazole and 2‐aminoflubendazole in canine plasma" . This paper discusses the establishment of a reliable method for the quantification of flubendazole and its metabolite, this compound, in small-volume canine plasma samples .

Biochemical Analysis

Biochemical Properties

2-Aminoflubendazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with tubulin, a protein that is crucial for microtubule formation. By binding to tubulin, this compound inhibits microtubule polymerization, which is essential for cell division and intracellular transport . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in parasitic organisms.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis by disrupting microtubule dynamics and inhibiting cell division . Additionally, this compound affects cell signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, leading to the inhibition of microtubule polymerization . This binding prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division. As a result, cells treated with this compound undergo cell cycle arrest at the G2/M phase, ultimately leading to apoptosis . Additionally, this compound may inhibit other enzymes involved in cellular metabolism and signaling pathways, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent with its mechanism of action as a microtubule inhibitor.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the growth of parasitic worms without causing significant toxicity to the host . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt microtubule dynamics in host cells, leading to cell damage and apoptosis.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its parent compound, flubendazole. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its effects on microtubules and other cellular structures . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it binds to tubulin and inhibits microtubule polymerization . It can also localize to other cellular compartments, such as the nucleus, where it may interact with nuclear proteins and affect gene expression . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(2-amino-3H-benzimidazol-5-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHLTQNRABBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724234
Record name 2-Aminoflubendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82050-13-3
Record name 2-Aminoflubendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoflubendazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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